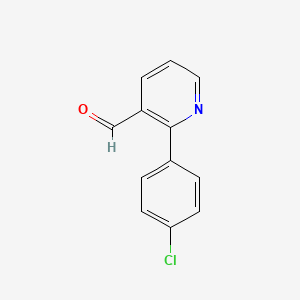

2-(4-Chlorophenyl)nicotinaldehyde

Description

2-(4-Chlorophenyl)nicotinaldehyde (CAS: 885950-19-6) is an aromatic aldehyde with the molecular formula C₁₂H₈ClNO and a molecular weight of 217.65 g/mol. Its structure features a nicotinaldehyde core substituted with a 4-chlorophenyl group at the second position. Key physicochemical properties include:

Properties

IUPAC Name |

2-(4-chlorophenyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNJVFWVQRIGKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Nicotinic Acid Morpholinamides

The process begins with the conversion of nicotinic acid derivatives into morpholinamides. For 2-(4-chlorophenyl)nicotinaldehyde, the precursor 5-(4-chlorophenyl)nicotinic acid morpholinamide is synthesized via a two-step procedure:

- Suzuki-Miyaura Coupling : 5-Bromonicotinic acid reacts with 4-chlorophenylboronic acid under palladium catalysis to introduce the 4-chlorophenyl group. Conditions include a Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and a DMF/water solvent system at 80–100°C.

- Morpholinamide Formation : The resulting 5-(4-chlorophenyl)nicotinic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is subsequently reacted with morpholine to yield the morpholinamide.

Reduction to Aldehyde

Lithium triethoxyaluminum hydride (LiAlH(OEt)₃) selectively reduces the morpholinamide to the aldehyde under mild conditions (room temperature, atmospheric pressure). This method achieves high selectivity due to the steric and electronic effects of the alkoxy groups on the reducing agent.

Key Data :

- Yield : 85–90% (reduction step).

- Purity : >99% (HPLC).

- Conditions : Tetrahydrofuran (THF) solvent, 2–4 h reaction time.

Sequential Reduction-Oxidation of Nicotinic Acid Derivatives

Reduction to Alcohol

Adapting the method from CN104478795A, 2-(4-chlorophenyl)nicotinic acid is reduced to 2-(4-chlorophenyl)nicotinyl alcohol using sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂). The BF₃·OEt₂ acts as a Lewis acid to activate the carboxylic acid for reduction.

Key Data :

Oxidation to Aldehyde

The alcohol intermediate is oxidized to the aldehyde using activated manganese dioxide (MnO₂) in dichloromethane under reflux. MnO₂ selectively oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids.

Key Data :

Vilsmeier-Haack Formylation

Substrate Preparation

A methyl-substituted pyridine precursor, 2-(4-chlorophenyl)-3-methylpyridine, is synthesized via Friedländer condensation or cross-coupling. For example, a Heck coupling between 3-methyl-2-bromopyridine and 4-chlorostyrene could yield the intermediate.

Formylation Reaction

The Vilsmeier-Haack reagent (generated from DMF and POCl₃) introduces the aldehyde group at the 3-position of the pyridine ring. The reaction proceeds via electrophilic aromatic substitution, with the methyl group directing formylation.

Key Data :

Comparative Analysis of Methods

Mechanistic Insights

Reductive Amination Mechanism

The morpholinamide acts as a directing group, stabilizing the intermediate iminium ion during reduction. LiAlH(OEt)₃ delivers hydride selectively to the carbonyl carbon, avoiding over-reduction.

Oxidation Mechanism

MnO₂ oxidizes the alcohol via a radical pathway, abstracting a hydrogen atom from the O–H bond to form a carbonyl group. The dichloromethane solvent stabilizes the aldehyde product.

Vilsmeier-Haack Mechanism

The reagent generates a chloromethyleneiminium ion, which electrophilically substitutes the methyl group’s adjacent position, followed by hydrolysis to yield the aldehyde.

Chemical Reactions Analysis

2-(4-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding carboxylic acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Scientific Research Applications

Chemistry

2-(4-Chlorophenyl)nicotinaldehyde serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating advancements in synthetic methodologies.

Biology

The compound has shown promise in proteomics research, particularly in studying protein interactions and functions. Its reactivity allows it to serve as a probe for investigating biological pathways.

Medicine

Research indicates that this compound possesses potential therapeutic properties. It is being explored for its antimicrobial and anticancer activities, making it a candidate for drug development.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its efficacy against selected microorganisms:

| Pathogen | Activity Level | Comparison |

|---|---|---|

| Staphylococcus aureus | Moderate | Similar to ampicillin |

| Escherichia coli | Moderate | Similar to ampicillin |

| Pseudomonas aeruginosa | High | Comparable to standard treatments |

| Candida albicans | Moderate | Comparable to griseofulvin |

| Aspergillus niger | Moderate | Comparable to antifungal agents |

The compound's mechanism of action involves its electrophilic nature, allowing it to form covalent bonds with nucleophiles in biological systems, which may alter protein functions and contribute to its antimicrobial effects.

Anticancer Potential

In addition to its antimicrobial properties, preliminary studies suggest that this compound may exhibit anticancer activity. Its interaction with nicotinic acetylcholine receptors (nAChRs) suggests a potential role in modulating pathways involved in cell proliferation and apoptosis.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various Schiff bases derived from similar structures, highlighting the promising antimicrobial effects of this compound against multi-drug resistant strains of bacteria.

- Cytotoxicity Assessment : Research conducted on the cytotoxic effects of this compound on cancer cell lines revealed that it inhibits cell growth through apoptosis induction, supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The 4-chlorophenyl moiety is a common motif in pharmaceuticals and agrochemicals. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent polarity : The chloro group in this compound enhances lipophilicity compared to hydroxylated analogs (e.g., 2-(4-Hydroxyphenyl)acetamide), impacting solubility and reactivity .

- Functional group diversity : The aldehyde group distinguishes it from esters (Fenvalerate) and amines (Levocetirizine), making it more reactive in condensations or nucleophilic additions.

Biological Activity

2-(4-Chlorophenyl)nicotinaldehyde is a heterocyclic aromatic aldehyde that has garnered attention for its diverse biological activities. This compound, synthesized through methods such as the Vilsmeier-Haack reaction, has shown potential as an antimicrobial agent and in various medicinal applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other notable biological activities.

Synthesis and Characterization

The synthesis of this compound involves the formylation of 4-chloropyridine with 4-chlorobenzaldehyde. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been tested against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus niger. Its activity is comparable to traditional antibiotics, suggesting its potential as a therapeutic agent in treating infections .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity Level | Comparison |

|---|---|---|

| Staphylococcus aureus | Moderate | Similar to ampicillin |

| Escherichia coli | Moderate | Similar to ampicillin |

| Pseudomonas aeruginosa | High | Comparable to standard treatments |

| Candida albicans | Moderate | Comparable to griseofulvin |

| Aspergillus niger | Moderate | Comparable to antifungal agents |

Potential Anticancer Effects

There is emerging evidence that suggests this compound may serve as an intermediate in the synthesis of compounds with anticancer properties. Its structural characteristics allow for further functionalization, which can lead to the development of more complex molecules with enhanced biological activities. Studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer and lymphoma cells .

Mechanistic Insights

Preliminary studies have indicated that the mechanism of action for this compound could involve interference with DNA replication processes in viral infections, particularly against human adenoviruses. Compounds derived from this molecule have shown selective inhibition of viral replication while maintaining low cytotoxicity levels .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound were effective in reducing bacterial load in infected wounds compared to control groups treated with standard antibiotics.

- Anticancer Potential : In vitro studies revealed that derivatives of this compound induced apoptosis in cancer cell lines, suggesting a pathway for future drug development targeting specific cancers.

Q & A

Basic: What are the established synthetic routes for 2-(4-Chlorophenyl)nicotinaldehyde, and how are key intermediates characterized?

The synthesis of this compound typically involves condensation reactions between substituted aldehydes and heterocyclic precursors. For example, derivatives like 6-(4-Chlorophenyl)nicotinaldehyde are synthesized via reactions involving 4-chlorobenzaldehyde with acetyl thiophene or cyanoacetate derivatives in the presence of catalysts like ammonium acetate . Characterization of intermediates and final products relies on nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) for purity assessment. For instance, the IUPAC name and molecular formula (C₁₃H₉ClNO₂) are confirmed via spectroscopic data .

Advanced: How does isomerization impact the biological activity of this compound derivatives, and what methods optimize isomer separation?

Isomerization can significantly alter biological efficacy. For example, cis-trans isomerism in related compounds (e.g., Atovaquone derivatives) is resolved using Lewis/Brønsted acids to favor the trans isomer, which exhibits enhanced antimycobacterial activity . Techniques like selective crystallization in polar solvents (e.g., ethanol/water mixtures) or chromatographic separation (HPLC with chiral columns) are employed to isolate isomers. The trans configuration of 6-(4-Chlorophenyl)nicotinaldehyde shows superior antimycobacterial properties compared to its cis counterpart, as demonstrated in comparative bioactivity studies .

Basic: What spectroscopic and computational methods validate the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/heterocyclic carbons.

- IR Spectroscopy : Stretching frequencies for C=O (1680–1720 cm⁻¹) and C-Cl (550–650 cm⁻¹) are key markers.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 211.22 g/mol for 6-(4-Chlorophenyl)nicotinaldehyde) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry in solid-state derivatives .

Advanced: How do substituents on the phenyl ring influence the reactivity and biological activity of this compound?

Substituents modulate lipophilicity and electronic effects. For example:

- Chlorine (Cl) : Enhances antimycobacterial activity due to increased electrophilicity and membrane penetration .

- Trifluoromethoxy (OCF₃) : Improves metabolic stability and target binding in related nicotinaldehyde derivatives .

- Formyl (CHO) : Facilitates Schiff base formation, useful in coordination chemistry or prodrug design .

Comparative studies of derivatives (e.g., 6-(4-Fluorophenyl)nicotinaldehyde vs. 6-(4-Chlorophenyl)nicotinaldehyde) reveal that Cl provides superior bioactivity against mycobacterial strains .

Basic: What are the primary applications of this compound in medicinal chemistry?

- Antimicrobial Agents : Demonstrates antimycobacterial activity, particularly against drug-resistant strains .

- Intermediate in Drug Synthesis : Used to prepare thiazole and pyridine derivatives with potential anticancer or anti-inflammatory properties .

- Coordination Chemistry : The aldehyde group chelates metal ions (e.g., Cu²⁺, Fe³⁺) for catalytic or diagnostic applications .

Advanced: What catalytic systems enhance the efficiency of reactions involving this compound?

- Lewis Acid Catalysis : AlCl₃ or BF₃·Et₂O accelerates aldol condensations and cyclization reactions .

- Transition Metal Catalysts : Pd/C or CuI promotes cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl groups for extended conjugation .

- Enzymatic Catalysis : Lipases or esterases enable enantioselective modifications in aqueous media, reducing byproduct formation .

Basic: How are impurities or byproducts controlled during the synthesis of this compound?

- Chromatographic Purification : Flash column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.

- Recrystallization : Polar aprotic solvents (e.g., DMF/water) isolate the pure product from diastereomeric mixtures .

- In-line Analytics : Real-time monitoring via UV-Vis or FTIR detects intermediates, ensuring reaction completion .

Advanced: What mechanistic insights explain the antimycobacterial activity of this compound derivatives?

The compound disrupts mycobacterial cell wall synthesis by inhibiting enzymes like InhA (enoyl-ACP reductase) or DprE1 (decaprenylphosphoryl-β-D-ribose oxidase). Computational docking studies suggest the chlorophenyl group occupies hydrophobic pockets in target proteins, while the aldehyde moiety forms covalent adducts with catalytic cysteine residues . Synergistic effects with frontline drugs (e.g., isoniazid) are under investigation to combat resistance .

Basic: What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatile aldehydes and potential respiratory irritation .

- Storage : In airtight containers under inert gas (N₂) to prevent oxidation .

Advanced: How can computational modeling optimize the design of this compound derivatives for specific targets?

- Molecular Dynamics (MD) Simulations : Predict binding stability with Mycobacterium tuberculosis enzymes (e.g., KasA).

- QSAR Models : Relate substituent electronic parameters (Hammett σ) to MIC (minimum inhibitory concentration) values .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to guide reactivity modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.